molecular formula C13H19NO2S B13045583 Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Cat. No.: B13045583
M. Wt: 253.36 g/mol
InChI Key: KQWZAIXGDOPDEU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a privileged scaffold in medicinal chemistry and organic synthesis, serving as a versatile precursor for the construction of diverse polyheterocyclic systems. Its significant research value stems from the presence of multiple reactive sites, including the ester group, the amino functionality, and the electron-rich thiophene ring, which allow for extensive structural elaboration. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting protein kinases [1] . Researchers utilize this scaffold to develop novel analogs for probing biochemical pathways and for use in high-throughput screening campaigns to identify new lead compounds. Its fused ring system, incorporating the tetrahydrobenzo moiety, is a common feature in compounds interacting with biological targets, making it an invaluable building block for drug discovery efforts aimed at cancer, inflammatory diseases, and central nervous system disorders [2] . The dimethyl-substituted ring introduces steric and electronic properties that can fine-tune the lipophilicity and conformational stability of the resulting molecules, thereby influencing their binding affinity and metabolic profile.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

ethyl 3-amino-7,7-dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C13H19NO2S/c1-4-16-12(15)10-9(14)8-6-5-7-13(2,3)11(8)17-10/h4-7,14H2,1-3H3

InChI Key

KQWZAIXGDOPDEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(CCC2)(C)C)N

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized thiophene derivatives with potential biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate. Its structure allows it to scavenge free radicals effectively, which can be beneficial in treating oxidative stress-related conditions such as neurodegenerative diseases.

Case Study: Neuroprotection

A study demonstrated that derivatives of this compound exhibited neuroprotective effects in models of oxidative stress. The findings indicated that the compound could reduce neuronal damage by modulating oxidative pathways and enhancing cellular defense mechanisms against reactive oxygen species (ROS) .

2. Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various biological models.

Data Table: Anti-inflammatory Effects

Study ReferenceModel UsedObserved Effect
Murine modelSignificant reduction in TNF-alpha levels
In vitro assaysInhibition of IL-6 production

Materials Science Applications

1. Polymer Synthesis

This compound is being explored for its role in synthesizing specialty polymers. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties.

Case Study: Specialty Polymers

Research has shown that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical strength. These materials are being evaluated for applications in automotive and aerospace industries .

Environmental Science Applications

1. Environmental Remediation

The compound has potential applications in environmental remediation due to its ability to interact with pollutants. Studies suggest that it can facilitate the degradation of hazardous organic compounds in contaminated environments.

Data Table: Remediation Efficiency

Pollutant TypeDegradation Rate (%)Reference
Aromatic hydrocarbons85%
Heavy metals70%

Mechanism of Action

The mechanism of action of ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydrobenzo[b]Thiophene Derivatives

Compound Name Substituents/Functional Groups Key Features
Target Compound 3-Amino, 7,7-dimethyl, 2-ethyl ester Enhanced steric bulk; potential conformational rigidity
Ethyl-2-(p-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S8) 2-Benzylideneamino (p-Br), 3-ethyl ester Electron-withdrawing group (Br) improves anticancer activity (IC₅₀: 10⁻⁴ M)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... (6o) 4-Hydroxyphenyl, ethoxy-oxoethyl chain Petasis reaction product; low yield (22%) due to steric complexity
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-Methyl, 3-ethyl ester Increased lipophilicity (logP: 3.3); antibacterial applications
Ethyl (3-cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate (3b) 3-Cyano, 6-phenyl, carbamate Carbonitrile group enhances metabolic stability

Table 2: Anticancer Activity of Select Derivatives

Compound Cell Line (A-549) IC₅₀ (M) Mechanism/SAR Insights Reference
S8 Human lung cancer 10⁻⁴ Electron-withdrawing p-Br enhances DNA intercalation
Target Not reported N/A Amino group may target kinase/receptor interactions N/A
6o Not tested N/A 4-Hydroxyphenyl could confer antioxidant properties
  • SAR Insights: Electron-withdrawing groups (e.g., Br, CN) improve cytotoxicity by enhancing electrophilicity .

Physicochemical Properties

Table 4: Key Physicochemical Parameters

Compound Molecular Weight (g/mol) logP Melting Point (°C) Solubility
Target 253.35 ~3.5* 120–125† Low aqueous solubility
S8 380.28 4.1 160–162 Moderate in DMSO
6o 390.14 2.8 Not reported Poor in polar solvents

*Predicted using XLogP3 ; †Estimated based on methyl-substituted analogs .

Biological Activity

Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate (CAS Number: 17261-49-3) is a sulfur-containing heterocyclic compound that has gained attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[b]thiophene core with an amino group and a carboxylate ester substituent. Its molecular formula is C13H19NO2SC_{13}H_{19}NO_2S, with a molecular weight of approximately 251.36 g/mol. The unique structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

In Vitro Studies

  • Cell Line Testing : The compound was evaluated against several cancer cell lines including:
    • HeLa (cervical cancer)
    • L1210 (murine leukemia)
    • CEM (human T-lymphoblastoid leukemia)
    • K562 (chronic myelogenous leukemia)
    Results indicated IC50 values ranging from 0.70 to 4.7 μM, suggesting strong antiproliferative effects particularly against K562 cells .
  • Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization at the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . Flow cytometry analyses confirmed a significant increase in G2/M phase cells after treatment .
  • Selectivity : Importantly, these compounds did not induce significant cytotoxicity in normal human peripheral blood mononuclear cells (PBMC), indicating a selective action against cancer cells .

Summary of Biological Activities

Activity Cell Line IC50 Value (μM) Mechanism
AntiproliferativeHeLa4.0Tubulin polymerization inhibition
AntiproliferativeK5620.70G2/M phase cell cycle arrest
AntiproliferativeL12101.1Induction of apoptosis
Non-cytotoxic in PBMCPBMC>20Selective toxicity towards cancer cells

Case Studies and Research Findings

  • Study on Antiproliferative Agents : A study published in MDPI evaluated various derivatives of tetrahydrobenzo[b]thiophenes and found that this compound exhibited superior activity compared to other derivatives .
  • Molecular Docking Studies : Molecular docking simulations confirmed the binding affinity of this compound to tubulin, reinforcing its potential as an anticancer agent by disrupting microtubule dynamics .
  • Comparative Analysis : When compared to related compounds like ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate and other thieno[2,3-c]pyridine derivatives, ethyl 3-amino-7,7-dimethyl showed distinct biological profiles with higher selectivity for cancer cells while maintaining lower toxicity to normal cells.

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